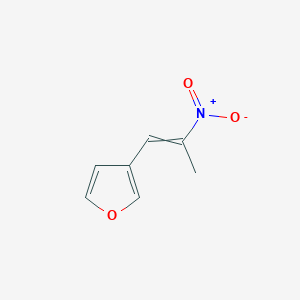

3-(2-Nitroprop-1-enyl)furan

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-nitroprop-1-enyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIBUTJSWOIVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=COC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 2 Nitroprop 1 Enyl Furan Systems

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of complex cyclic structures with high efficiency and stereocontrol. In the context of 3-(2-Nitroprop-1-enyl)furan, both the furan (B31954) diene and the nitroalkene double bond can participate in these transformations.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. Furan and its derivatives can act as the 4π-electron diene component, reacting with 2π-electron dienophiles. quora.com The reactivity of the furan ring is, however, tempered by its aromaticity. quora.comconicet.gov.ar Reactions involving furans are often reversible, which can lead to challenges in achieving high selectivity. mdpi.comnih.gov The presence of an electron-withdrawing nitroalkene substituent on the furan ring influences its electronic properties and reactivity in these cycloadditions.

The outcome of Diels-Alder reactions is governed by principles of regioselectivity and stereoselectivity. In reactions between substituted furans and asymmetric dienophiles like nitroalkenes, the relative orientation of the substituents in the product is crucial.

Stereoselectivity : For furan/alkene cycloadditions, two main stereoisomers, endo and exo, are possible. Generally, endo isomers are formed faster and are considered the kinetically preferred products, while exo isomers are more stable and are favored under thermodynamic control at higher temperatures. mdpi.com The stereochemistry of the dienophile is conserved in the product; for instance, a cis-dienophile will yield a cis-adduct, and a trans-dienophile will result in a trans-adduct. youtube.com

Regioselectivity : In polar Diels-Alder (P-DA) reactions, the regioselectivity is largely determined by the electronic effects of the substituents on both the diene and the dienophile. nih.gov The most favorable interaction occurs between the most nucleophilic atomic center of one reactant and the most electrophilic center of the other. nih.gov For reactions involving furan acetals and alkenes, computational studies have shown that regioselectivity arises from a balance between two opposing factors: charge interactions that favor the ortho product and steric factors that promote the meta product. mdpi.com The powerful electron-withdrawing nature of the nitro group significantly polarizes the nitroalkene, making it a highly electrophilic dienophile and strongly influencing the regiochemical outcome. sciforum.net

The table below summarizes the selectivity observed in representative Diels-Alder reactions involving furan derivatives.

| Diene | Dienophile | Conditions | Major Product(s) | Key Findings |

| Furan | Ethyl (E)-3-nitroacrylate | Not specified | Mixture of isomers, preference for endo | Furan acts as a diene with an electron-deficient dienophile. quora.com |

| 2-Methylfuran (B129897) | Methyl 3-nitroacrylate (B1257834) | Not specified | [4+2] cycloadduct | The reaction proceeds via a stepwise mechanism. mdpi.com |

| Furfural (B47365) Acetal | N-methyl maleimide | Not specified | Predominantly endo adducts | Endo adducts are kinetically preferred. mdpi.com |

| 3-Nitrofuran | Isoprene | Thermal | Benzofuran (B130515) derivative | The reaction proceeds via a single asynchronous transition state. sciforum.net |

While the Diels-Alder reaction is often depicted as a concerted, one-step process, reactions involving highly polar components like furans and nitroalkenes can deviate from this model. nih.gov The mechanism is significantly influenced by the nature of the reactants. nih.gov For example, the reaction of cyclopentadiene (B3395910) with 1-chloro-1-nitroethene (B13024322) proceeds through a classic one-step mechanism. nih.gov

In contrast, due to the higher nucleophilicity of furan, its reaction with the same nitroalkene is more polar and follows a different, more complex pathway. nih.gov Computational studies based on Density Functional Theory (DFT) indicate that the more favorable route is a domino process. This process begins with an initial hetero-Diels-Alder reaction, forming a [2+4] cycloadduct, which then undergoes a researchgate.netresearchgate.net sigmatropic rearrangement to yield the final, formal [4+2] cycloadduct. nih.gov This stepwise nature, involving intermediates, is a key feature of cycloadditions between furans and certain nitroalkenes. mdpi.com

Theoretical calculations, particularly using DFT, have become indispensable for elucidating the intricate mechanisms of polar cycloadditions. sciforum.net These studies allow for the detailed analysis of transition states and the potential involvement of intermediates, such as zwitterions. mdpi.com

In the context of furan-nitroalkene reactions, theoretical models have been used to explore whether the mechanism is a concerted one-step process or a stepwise process involving a zwitterionic intermediate. mdpi.comnih.gov For the reaction between furan and 1-chloro-1-nitroethene, DFT calculations confirmed that the stepwise domino process is energetically more favorable than a concerted cycloaddition. nih.gov Similarly, studies on the reaction of 2-methylfuran with methyl 3-nitroacrylate also point towards a stepwise mechanism where a zwitterionic intermediate could be involved. mdpi.com However, it is important to note that even when zwitterionic species are formed, they may not always be a common intermediate for all products, and the main Diels-Alder adduct can still be formed through a separate one-step pathway. mdpi.com Analysis of the transition states for the reaction of 3-nitrofuran with nucleophilic dienes like 1-methoxy-1,3-butadiene (B1596040) has shown the presence of two transition states and a reaction intermediate, further supporting a stepwise mechanism in highly polar systems. sciforum.net

The electron-deficient double bond of the nitroalkene moiety in this compound makes it an excellent substrate for [3+2] cycloadditions with 1,3-dipoles. This class of reactions is a highly effective method for constructing five-membered heterocyclic rings. researchgate.netnih.gov

A prominent example of a [3+2] cycloaddition is the reaction with nitrile N-oxides to form isoxazolines. nih.govyoutube.com Isoxazolines are valuable heterocyclic scaffolds found in many biologically active compounds. nih.govmdpi.com The reaction involves the 1,3-dipole (nitrile N-oxide) adding across the nitroalkene's C=C double bond (the dipolarophile).

Computational studies using Molecular Electron Density Theory (MEDT) on the reaction between nitro-substituted nitrile N-oxides and alkenes have provided significant mechanistic insights. mdpi.com These reactions are characterized as polar, one-step processes. mdpi.com Despite their polarity, attempts to locate a zwitterionic intermediate along the reaction pathway have been unsuccessful, suggesting a concerted but highly asynchronous mechanism. mdpi.com

A key aspect of this reaction is its regioselectivity. Theoretical calculations have revealed that the formation of 5-substituted 3-nitro-2-isoxazolines is strongly preferred. mdpi.com Interestingly, this regiochemical outcome is not dictated by the local electrophile/nucleophile interactions between the reactants, as is common in many polar reactions. Instead, the regioselectivity is primarily controlled by steric effects, which favor one orientation of approach over the other. mdpi.com

The table below presents data from a computational study on the [3+2] cycloaddition of nitro-substituted formonitrile N-oxide with various alkenes, illustrating the high regioselectivity of isoxazoline (B3343090) formation.

| Alkene | Pathway | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | Regioisomer Formed |

| Isobutene | Path A (5,5-dimethyl) | 7.9 | 20.2 | 5,5-dimethyl-3-nitro-2-isoxazoline |

| Isobutene | Path B (4,4-dimethyl) | 12.3 | 24.9 | 4,4-dimethyl-3-nitro-2-isoxazoline |

| Propene | Path C (5-methyl) | 8.2 | 20.3 | 5-methyl-3-nitro-2-isoxazoline |

| Propene | Path D (4-methyl) | 11.2 | 23.6 | 4-methyl-3-nitro-2-isoxazoline |

| Data derived from computational studies on analogous systems. ΔH‡ = Enthalpy of activation; ΔG‡ = Gibbs free energy of activation. mdpi.com |

The data clearly shows a lower activation energy for pathways leading to the 5-substituted isoxazoline, confirming that this regioisomer is the kinetically favored product.

[3+2] Cycloaddition Reactions

Reactions with (Z)-C-Aryl-N-phenylnitrones for 4-Nitro Substituted Cycloadducts

The 1,3-dipolar cycloaddition between a nitrone and an alkene is a powerful method for the synthesis of isoxazolidine (B1194047) rings. wikipedia.orgchem-station.com This reaction, a type of (3+2) cycloaddition, involves the concerted interaction of the 4π-electron system of the nitrone (the 1,3-dipole) and the 2π-electron system of the alkene (the dipolarophile). chesci.com The regioselectivity of this cycloaddition is governed by the frontier molecular orbitals (FMO) of the reactants. wikipedia.org When electron-poor olefins, such as this compound, are used, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the nitroalkene, leading to the preferential formation of 4-substituted isoxazolidines. wikipedia.org

In the context of reactions involving (Z)-C-Aryl-N-phenylnitrones and nitroolefins, the primary products are 4-nitro substituted isoxazolidines. The reaction proceeds with high regioselectivity, a common feature for cycloadditions involving electronically distinct reactants. wikipedia.org While the cycloaddition is stereospecific concerning the alkene's configuration, the diastereoselectivity in reactions with C-substituted nitrones can be variable. wikipedia.org The resulting isoxazolidine ring can be a versatile intermediate for further synthetic transformations. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | (Z)-C-Aryl-N-phenylnitrone | 4-Nitro substituted isoxazolidine | High regioselectivity |

Reactions with Carbonyl Ylides and Activated Alkenes

Carbonyl ylides are another class of 1,3-dipoles that can participate in cycloaddition reactions with activated alkenes like this compound. These reactions provide a route to five-membered oxygen-containing heterocyclic rings. The generation of carbonyl ylides can be achieved through various methods, and their subsequent trapping with dipolarophiles is a key step in the synthesis of complex molecules. The interaction between the carbonyl ylide and the nitroalkene would also be expected to follow the principles of FMO theory, dictating the regiochemical outcome of the cycloaddition.

Competition Between [2+1] and [4+1] Cycloaddition Pathways with Carbenes

The reaction of nitroalkenes with carbenes can potentially proceed through different cycloaddition pathways. A [2+1] cycloaddition would lead to the formation of a cyclopropane (B1198618) ring, while a [4+1] cycloaddition would involve the nitro group and result in a five-membered heterocyclic system. The competition between these pathways is influenced by the nature of the carbene, the structure of the nitroalkene, and the reaction conditions. Theoretical studies, often employing Density Functional Theory (DFT), are crucial in elucidating the mechanistic details and predicting the favored pathway. These calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism and can rationalize the observed product distribution.

Nucleophilic Additions and Subsequent Transformations

The electron-deficient double bond in this compound is highly susceptible to nucleophilic attack. This reactivity is the basis for a variety of synthetic transformations, including Michael additions and subsequent intramolecular cyclizations, which are valuable for the construction of complex molecular architectures.

Michael Additions and Intramolecular Cyclizations

Michael addition of a nucleophile to the β-carbon of the nitroalkene is a fundamental reaction. The resulting nitronate intermediate can then participate in subsequent intramolecular reactions. This cascade process can lead to the formation of various cyclic and heterocyclic structures, depending on the nature of the nucleophile and the reaction conditions.

A notable application of the Michael addition-intramolecular cyclization sequence is the synthesis of pyrrole (B145914) rings. The reaction of a nitroolefin like this compound with an enaminone or enaminoester initiates with the Michael addition of the enamine nitrogen or carbon to the nitroalkene. The subsequent intramolecular cyclization, followed by elimination of the nitro group and water, leads to the formation of a substituted pyrrole. This methodology provides a convergent and efficient route to this important heterocyclic motif.

Anionic Domino Transformations Induced by Alkoxide Addition Leading to Furan Formation

The addition of an alkoxide nucleophile to a nitroalkene can trigger a cascade of reactions, often referred to as an anionic domino transformation. In the case of furan-substituted nitroolefins, these transformations can lead to the formation of new furan rings. For instance, the treatment of a (Z)-1,3-diaryl-2-nitroprop-2-en-1-one with a base can lead to isomerization to the (E)-isomer. Subsequent acid-catalyzed treatment of the (Z)-isomer can unexpectedly lead to the rapid formation of a furan. nih.gov This transformation highlights the complex reactivity of these systems and their potential for skeletal rearrangements and the construction of new heterocyclic frameworks.

| Reaction Type | Initiating Step | Key Intermediate | Final Product |

| Pyrrole Synthesis | Michael Addition | Nitronate | Substituted Pyrrole |

| Furan Synthesis | Alkoxide Addition | Anionic Species | Substituted Furan |

Reductive Transformations of the Nitro Group and Alkene Moiety

The presence of both a nitro group and a carbon-carbon double bond in conjugation offers multiple avenues for reduction, the outcomes of which can be controlled by the choice of reagents and reaction conditions.

Catalytic Transfer Hydrogenation to Primary Amines

Catalytic transfer hydrogenation (CTH) is a widely utilized and efficient method for the reduction of nitroalkenes to their corresponding primary amines. This technique offers a safer and more convenient alternative to traditional hydrogenation using molecular hydrogen gas, as it employs a hydrogen donor in the presence of a metal catalyst. Ammonium (B1175870) formate (B1220265), in conjunction with palladium on carbon (Pd/C), is a commonly used system for this transformation.

The reduction of α,β-unsaturated nitroalkenes, such as this compound, to the primary amine, 1-(furan-3-yl)propan-2-amine, proceeds under mild conditions. The reaction typically involves stirring the nitroalkene with a stoichiometric excess of ammonium formate and a catalytic amount of Pd/C in a suitable solvent like methanol (B129727) or a mixture of methanol and tetrahydrofuran (B95107) at room temperature. The ammonium formate decomposes in the presence of the palladium catalyst to generate hydrogen in situ, which then reduces both the nitro group and the carbon-carbon double bond.

While specific data for the reduction of this compound is not extensively detailed in publicly available literature, the general methodology for aromatic and heteroaromatic nitroalkenes suggests that high yields of the corresponding primary amines can be expected. The reaction is generally rapid and clean.

General Reaction Scheme for Catalytic Transfer Hydrogenation:

Where Ar represents the furan-3-yl group.

| Substrate Analogue | Product | Reagents | Conditions | Yield |

| β-Nitrostyrene | 2-Phenylethanamine | HCOOH-NEt3, Pd/C | THF, reflux | High |

| 1-(2-Nitroprop-1-enyl)benzene | 1-Phenylpropan-2-amine | HCOONH4, Pd/C | Methanol, RT | Good |

Reduction to Saturated Nitro Compounds (Nitroalkanes)

Selective reduction of the carbon-carbon double bond in α,β-unsaturated nitro compounds without affecting the nitro group leads to the formation of saturated nitro compounds, or nitroalkanes. These nitroalkanes are valuable synthetic intermediates that can be further transformed into other functional groups, including amines and carbonyl compounds.

One common method for this selective reduction involves the use of sodium borohydride (B1222165) (NaBH4). The reaction is typically carried out in a protic solvent such as methanol or ethanol. The hydride from sodium borohydride selectively attacks the β-carbon of the conjugated system, leading to the saturation of the double bond. Care must be taken with reaction conditions, as over-reduction or side reactions can occur.

For the specific case of this compound, treatment with sodium borohydride would be expected to yield 3-(2-nitropropyl)furan. The chemoselectivity of this reduction is a key advantage, preserving the nitro functionality for subsequent synthetic manipulations.

General Reaction Scheme for Reduction to Nitroalkanes:

Where Ar represents the furan-3-yl group.

| Substrate Type | Product Type | Reducing Agent | Solvent | General Observations |

| α,β-Unsaturated Nitroalkene | Saturated Nitroalkane | Sodium Borohydride | Methanol/Ethanol | Good yields, selective for the C=C bond |

| Aryl Nitroalkene | Aryl Nitroalkane | Diisobutylaluminium hydride (DIBAL-H) | Toluene, -78 °C | High selectivity |

Intramolecular Reductive Cyclizations to Various Heterocycles

The strategic placement of a nitroalkene functionality adjacent to a heterocyclic ring, such as furan, opens up the possibility of intramolecular reductive cyclization reactions to form fused heterocyclic systems. These reactions are powerful tools for the construction of complex molecular architectures from relatively simple starting materials.

While specific examples detailing the intramolecular reductive cyclization of this compound are scarce in the literature, the general principles can be extrapolated from related systems. For instance, the reductive cyclization of nitro-dienes can lead to the formation of pyrrole rings. In a hypothetical scenario for a furan-containing nitro-diene, a similar cyclization could potentially yield a furopyrrole derivative.

The synthesis of thienopyrroles from α,β-unsaturated nitro compounds attached to a thiophene (B33073) ring provides a closer analogy. In these reactions, the reduction of the nitro group generates a reactive intermediate, such as a nitroso or amino group, which can then undergo an intramolecular condensation or cyclization with a suitable functionality on the adjacent heterocyclic ring. Common reducing agents for such transformations include tin(II) chloride in the presence of an acid, or catalytic hydrogenation under specific conditions that favor cyclization over simple reduction.

The feasibility of such a cyclization for this compound would depend on the specific reaction conditions and the activation of the furan ring towards electrophilic attack by the reduced nitro group intermediate.

Conceptual Reaction Scheme for Intramolecular Reductive Cyclization:

| Starting Material Type | Product Heterocycle | Common Reducing Systems | Key Transformation |

| o-Nitrostyrenes | Indoles | Fe/AcOH, SnCl2/HCl, Catalytic Hydrogenation | Reductive cyclization of the nitro group onto the alkene |

| Nitro-dienes | Pyrroles | TiCl3/LiAlH4 | Reductive coupling of the nitro group with the diene system |

| α,β-Unsaturated nitro compounds on Thiophene | Thienopyrroles | SnCl2/HCl | Intramolecular condensation following nitro group reduction |

Theoretical and Computational Studies of 3 2 Nitroprop 1 Enyl Furan and Analogous Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. By approximating the electron density of a system, DFT methods can accurately calculate molecular geometries, energies, and properties, providing deep insights into reaction pathways.

Conceptual DFT (CDFT) provides a framework for quantifying the reactivity of molecules using descriptors derived from the variation of energy with respect to the number of electrons. mdpi.com These descriptors help predict how a molecule will behave in a polar reaction. For a typical cycloaddition involving a furan (B31954) derivative and a nitroalkene, the furan acts as the nucleophile (electron donor) and the nitroalkene as the electrophile (electron acceptor). nih.govmdpi.com

Key reactivity indices include:

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. A higher μ value suggests stronger nucleophilic character.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω): Quantifies the stabilization in energy when a system acquires additional electronic charge. Conjugated nitroalkenes are classified as strong electrophiles, with ω values typically greater than 1.5 eV. nih.gov

Global Nucleophilicity (N): A scale for ranking the nucleophilic strength of a series of molecules. mdpi.com

In reactions involving nitroalkenes, these indices consistently show that the nitroalkene moiety is a strong electrophile, while the reaction partner, such as a furan, nitrone, or ylide, acts as the nucleophile. mdpi.comnih.govmdpi.com The interaction is therefore classified as polar, often with a forward electron density flux (FEDF), meaning electron density flows from the nucleophile to the electrophile. nih.gov

Table 1: Conceptual DFT Reactivity Indices for Analogous Reactants (eV) Data is illustrative and based on representative values from computational studies of analogous systems.

| Compound Type | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) | Classification |

|---|---|---|---|---|---|

| Nitroalkenes | Low (e.g., -4.5 to -5.5) | High (e.g., 3.5 to 4.5) | High (e.g., >2.0) | Marginal (e.g., <1.0) | Strong Electrophile |

| Furans | High (e.g., -3.0 to -4.0) | High (e.g., 5.0 to 6.0) | Moderate (e.g., ~1.0) | Moderate (e.g., ~2.5) | Nucleophile |

| Nitrones | High (e.g., -3.5 to -4.2) | High (e.g., 4.5 to 5.5) | Moderate (e.g., ~1.0) | Good (e.g., >3.0) | Nucleophile |

DFT calculations are crucial for mapping the potential energy surface of a reaction. This involves locating the minimum energy structures of reactants and products, as well as the transition states (TSs) that connect them. The calculated energy difference between the reactants and the TS is the activation energy (ΔE‡) or activation Gibbs free energy (ΔG‡), which determines the reaction kinetics. researchgate.net

For cycloaddition reactions involving nitroalkenes, computational studies consistently show that these processes are energetically favorable, with significantly exothermic reaction energies. mdpi.com The activation barriers are typically low to moderate, which aligns with experimental observations that these reactions often proceed under mild conditions. nih.govmdpi.com DFT calculations can compare multiple competing reaction pathways, such as different regio- or stereoisomeric approaches, to predict which product will be favored kinetically. researchgate.netmdpi.com For example, in [3+2] cycloadditions, the formation of 4-nitro substituted products is often found to be kinetically preferred over the 5-nitro regioisomer. mdpi.comresearchgate.net

Molecular Mechanism Elucidation (e.g., Molecular Electron Density Theory, MEDT)

While DFT provides the energetic landscape, the Molecular Electron Density Theory (MEDT) offers a framework for understanding the flow of electron density during a chemical reaction. mdpi.com Proposed by Luis Domingo, MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. mdpi.com This theory has been successfully applied to numerous cycloaddition reactions, including those involving nitroalkenes. nih.govresearchgate.net

MEDT analysis, often coupled with the topological analysis of the Electron Localization Function (ELF), provides a detailed picture of bond formation. mdpi.comrsc.org

Asynchronous Transition States: In many cycloadditions involving nitroalkenes, the formation of the new single bonds is not perfectly simultaneous. nih.govresearchgate.net The transition state is described as "asynchronous," meaning one bond begins to form before the other. This is a common feature of polar reactions where electrostatic interactions guide the initial approach of the reactants. researchgate.net

Zwitterionic Intermediates: Due to the strong polar nature of reactions with nitroalkenes, a key question is whether they proceed via a concerted (one-step) mechanism or a stepwise mechanism involving a discrete zwitterionic intermediate. nih.gov While the transition states are highly polar, numerous DFT studies have found that attempts to locate a stable zwitterionic intermediate are often unsuccessful. nih.govnih.gov Instead, the reactions are typically characterized as "polar one-step" or "two-stage one-step" mechanisms. mdpi.comrsc.org In a two-stage one-step mechanism, the formation of the second bond occurs in the final phase of the reaction path after the first bond is largely formed, but without passing through a stable intermediate. rsc.org

Biradicaloidal Transition States: These are characteristic of non-polar reactions. Given the high polarity of the furan-nitroalkene system, biradical mechanisms are not considered feasible for these cycloadditions. mdpi.com

Regioselectivity (the orientation of addition) and stereoselectivity (the 3D arrangement of atoms) are critical aspects of cycloaddition reactions.

Regioselectivity: The preferred regioisomer is determined by the kinetic barrier; the pathway with the lowest activation energy will be the dominant one. mdpi.com In the context of MEDT, the regioselectivity of polar cycloadditions is often governed by the interaction between the most electrophilic center of the electrophile and the most nucleophilic center of the nucleophile. researchgate.net For a nitroalkene, the β-carbon atom (Cβ) is the most electrophilic center, and it is preferentially attacked by the most nucleophilic site of the furan or other reaction partner. researchgate.net This interaction typically favors one regioisomeric transition state over the other, explaining the high regioselectivity observed in many of these reactions. nih.govnih.gov

Stereoselectivity: The preference for endo or exo products is also determined by the relative energies of the corresponding transition states. In Diels-Alder reactions of furans, for example, the formation of the endo cycloadduct is often kinetically favored. nih.gov While traditionally explained by secondary orbital interactions, modern interpretations often point to factors like steric repulsion and stabilizing electrostatic interactions in the transition state. mdpi.com

Prediction and Rationalization of Stereochemical Outcomes

Computational models allow for the precise prediction and rationalization of stereochemical outcomes. By calculating the Gibbs free energies of activation (ΔG‡) for all possible stereoisomeric pathways (endo and exo), chemists can predict the major product of a reaction. nih.gov

For example, in the Diels-Alder reaction between a substituted furan and a dienophile, four competitive pathways are possible. DFT calculations can determine the activation energies for each path, and the Boltzmann distribution of the products can be estimated from these energy differences. These theoretical predictions often show excellent agreement with experimental results, confirming the power of computational chemistry to explain and predict the complex stereochemical landscape of cycloaddition reactions. nih.gov

Applications in Complex Organic Synthesis and As Heterocyclic Building Blocks

Precursors for Novel Heterocycles and Furan-Fused Systems

The electron-deficient nature of the carbon-carbon double bond in 3-(2-Nitroprop-1-enyl)furan, induced by the strong electron-withdrawing nitro group, makes it a prime substrate for the synthesis of various five-membered heterocycles and more complex furan-fused systems. Its ability to react with a range of binucleophilic reagents underpins its utility as a versatile starting material for creating molecular diversity.

One of the significant applications of this compound is in the synthesis of polysubstituted pyrroles via the Van Leusen pyrrole (B145914) synthesis. nih.govnih.gov This method involves a [3+2] cycloaddition reaction between an electron-deficient alkene and Tosylmethyl isocyanide (TosMIC). nih.gov The nitro group in this compound activates the double bond for the initial Michael addition of the deprotonated TosMIC.

The reaction mechanism proceeds through several key steps:

Deprotonation: A base, such as sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates the acidic α-carbon of TosMIC to form a nucleophilic anion.

Michael Addition: The TosMIC anion attacks the β-carbon of the nitroalkene in a conjugate addition, forming a new carbon-carbon bond.

Intramolecular Cyclization: The newly formed carbanion then attacks the isocyanide carbon in a 5-exo-dig cyclization to form a five-membered dihydropyrrole intermediate.

Elimination: The reaction concludes with the elimination of the tosyl group (p-toluenesulfinic acid), followed by tautomerization to yield the aromatic pyrrole ring.

This reaction provides a direct and efficient route to 3-(furan-3-yl)-4-methyl-1H-pyrrole, a scaffold with potential applications in medicinal chemistry and materials science.

Table 1: Van Leusen Synthesis of a Furan-Substituted Pyrrole

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Tosylmethyl isocyanide (TosMIC) | DBU or NaH | THF or DMSO | 3-(Furan-3-yl)-4-methyl-1H-pyrrole |

The activated double bond of this compound also makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, particularly with nitrile oxides. researchgate.netchem-station.com This reaction is a powerful tool for constructing the isoxazoline (B3343090) (dihydroisoxazole) ring system, a core component of many biologically active compounds. chem-station.com

Nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation with reagents like sodium hypochlorite (B82951) (NaOCl) or Chloramine-T. researchgate.net The nitrile oxide then rapidly undergoes a concerted [3+2] cycloaddition across the double bond of the furan-containing nitroalkene. This reaction is generally highly regioselective, leading to the formation of 3,5-disubstituted isoxazolines where the oxygen of the nitrile oxide adds to the β-carbon of the nitroalkene. The resulting product is a 3-substituted-4-(furan-3-yl)-5-methyl-4,5-dihydroisoxazole. Depending on the reaction conditions and the nature of the substituents, the dihydroisoxazole (B8533529) can sometimes be converted to the corresponding aromatic isoxazole (B147169) through elimination.

Table 2: 1,3-Dipolar Cycloaddition for Dihydroisoxazole Synthesis

| Dipolarophile | Dipole Precursor | Reagent for Dipole Generation | Solvent | Product |

| This compound | Aryl/Alkyl Aldoxime | NaOCl or Chloramine-T | Dichloromethane (DCM) | 3-Aryl/Alkyl-4-(furan-3-yl)-5-methyl-4,5-dihydroisoxazole |

Furan-type lignans (B1203133) are a class of natural products characterized by a specific arrangement of phenylpropanoid units. organic-chemistry.org The synthesis of these complex molecules can utilize this compound as a key electrophilic building block. A plausible synthetic strategy involves the Michael addition of a nucleophile, such as the enolate of a substituted phenylacetate (B1230308) ester, to the nitroalkene.

This conjugate addition creates the carbon skeleton necessary for the lignan (B3055560) core. The nitro group in the resulting adduct serves as a versatile functional handle. It can be reduced to an amine, which can then be involved in cyclization reactions, or it can be transformed into a carbonyl group via the Nef reaction. Subsequent steps, such as radical denitration or other functional group interconversions, can be employed to remove the nitro functionality and complete the synthesis of the target furan (B31954) lignan. This approach highlights the role of the nitroalkene as a strategic component for assembling complex natural product frameworks. organic-chemistry.org

The transformation of furan rings into benzene (B151609) rings is a known synthetic strategy, and this compound can be derivatized to form benzofuran (B130515) systems. A general approach involves a Diels-Alder reaction where the furan ring acts as the diene. However, a more direct method for constructing a benzofuran scaffold utilizes the reactivity of the nitroalkene side chain.

A synthetic sequence can be envisioned starting with the Michael addition of a phenolate (B1203915) nucleophile to this compound. The resulting intermediate can then undergo a Nef reaction to convert the nitro group into a carbonyl group. researchgate.net This transformation is crucial as it sets the stage for an intramolecular cyclization. Treatment with a strong acid can then promote an electrophilic aromatic substitution, where the furan ring attacks the newly formed ketone, or a related enol/enolate equivalent attacks the phenol (B47542) ring, leading to the closure of the second ring and formation of a dihydrobenzofuran intermediate. Subsequent oxidation or elimination would furnish the aromatic benzofuran system. This multi-step process demonstrates the utility of the starting material in building fused heterocyclic systems. researchgate.netnih.gov

Incorporating fluorine atoms, particularly the trifluoromethyl (CF3) group, into heterocyclic compounds is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. While direct trifluoromethylation of this compound is not a standard procedure, its structure allows for plausible synthetic routes to trifluoromethylated furan derivatives.

One potential strategy involves the conjugate addition of a trifluoromethyl nucleophile. Reagents such as the Ruppert-Prakash reagent (TMSCF3) or other sources of the "CF3-" anion could be added to the nitroalkene under appropriate catalytic conditions. The resulting trifluoromethylated nitroalkane could then serve as a precursor for further transformations. For example, elimination of the nitro group could lead to a vinyl-CF3 furan derivative. Alternatively, the nitro group could be converted to other functionalities while retaining the newly installed trifluoromethyl group, thereby providing access to a range of novel trifluoromethylated furan-containing compounds. organic-chemistry.org

Role as Key Intermediates in Total Synthesis Initiatives

The true value of a synthetic building block is demonstrated by its application in the total synthesis of complex molecules, such as natural products. While specific total syntheses using this compound as the starting material are not extensively documented, its potential as a key intermediate is evident from the variety of chemical transformations it can undergo.

Its utility stems from its ability to act as a linchpin, enabling the assembly of complex scaffolds through a series of controlled chemical reactions. The transformations discussed previously—formation of pyrroles, isoxazoles, and precursors to lignans and benzofurans—show that this single starting material provides access to a wide array of important heterocyclic cores. In planning a total synthesis, chemists can leverage the predictable reactivity of the nitroalkene moiety for:

Convergent Synthesis: Reacting this compound with another elaborate fragment to rapidly build molecular complexity.

Scaffold Formation: Using it as the foundational unit upon which the rest of the target molecule is constructed.

Functional Group Interconversion: The nitro group itself is a synthetic chameleon, capable of being converted into amines, ketones, or being removed entirely, offering immense strategic flexibility.

The furan ring itself is a versatile precursor in total synthesis, known to participate in oxidative rearrangements and cycloadditions to form new carbocyclic and heterocyclic systems. researchgate.netnih.gov Therefore, this compound represents a powerful and multifaceted intermediate for synthetic chemists aiming to construct novel and challenging molecular targets.

Formation of Complex Polycyclic Skeletons

The construction of polycyclic systems is a cornerstone of natural product synthesis and drug discovery. This compound serves as an excellent starting material for generating such complex scaffolds, primarily through cycloaddition reactions.

The furan moiety in this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgscispace.com The nitroalkene functionality, being an electron-deficient dienophile, can react with the furan ring either intermolecularly or intramolecularly. This reaction provides a direct route to forming six-membered rings fused to the furan core, thereby rapidly increasing molecular complexity. The general scheme for such a reaction is depicted below:

| Diene | Dienophile | Cycloadduct |

|---|---|---|

| Furan ring of this compound | Alkene or Alkyne | Polycyclic furan derivative |

Computational studies on similar systems, such as the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, suggest that such Diels-Alder reactions can proceed through zwitterionic intermediates, influencing the reaction pathway and stereochemical outcome. researchgate.net The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the choice of reaction conditions and the nature of the dienophile. researchgate.net This powerful strategy has been utilized in the synthesis of various polycyclic natural products and their analogues. researchgate.net

Stereocontrolled Construction of Carbon Frameworks

The stereoselective synthesis of organic molecules is crucial for understanding and modulating biological activity. The nitroalkene unit of this compound is particularly amenable to stereocontrolled transformations, most notably through Michael additions. wikipedia.orgresearchgate.net

The electron-withdrawing nitro group strongly polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This conjugate addition can be catalyzed by chiral organocatalysts or metal complexes to achieve high levels of enantioselectivity and diastereoselectivity. buchler-gmbh.com

A variety of nucleophiles can be employed in the Michael addition to this compound, leading to the formation of new stereocenters with high fidelity. The stereochemical outcome of these reactions is often predictable and can be controlled by the choice of catalyst and reaction conditions. masterorganicchemistry.com

| Nucleophile | Catalyst | Product | Stereocontrol |

| Enolates | Chiral Phase-Transfer Catalyst | γ-Nitrocarbonyl compound | High enantioselectivity |

| Organometallic Reagents | Chiral Ligand | Functionalized furan derivative | High diastereoselectivity |

| Amines | Organocatalyst | β-Amino-nitro compound | High enantioselectivity |

| This interactive table showcases examples of stereocontrolled Michael additions to a nitroalkene substrate. |

These stereoselective additions provide access to a diverse array of chiral building blocks that can be further elaborated into complex target molecules.

Synthetic Routes to Amines and Saturated Amino Derivativeswikipedia.org

The nitro group is a versatile functional group that can be readily transformed into an amine, making nitroalkenes valuable precursors for nitrogen-containing compounds. rsc.orgresearchgate.net The reduction of this compound can provide access to a range of amines and saturated amino derivatives, which are prevalent motifs in pharmaceuticals and bioactive natural products.

The conversion of the nitroalkene functionality to a saturated amine typically involves the reduction of both the nitro group and the carbon-carbon double bond. This transformation can be achieved using various reducing agents.

Commonly employed methods for the reduction of nitroalkenes to primary amines include:

Catalytic Hydrogenation: This method often utilizes catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel (Ra-Ni) under a hydrogen atmosphere. It is an effective way to reduce both the nitro group and the double bond simultaneously.

Metal Hydride Reduction: Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) can also be used to reduce the nitroalkene to the corresponding amine. youtube.comwikipedia.org

Metal-Mediated Reductions: Other metal-based systems, such as iron in acetic acid or zinc in hydrochloric acid, are also effective for the reduction of nitro groups. youtube.com

The choice of reducing agent can sometimes allow for selective reduction. For instance, it is possible to selectively reduce the double bond while leaving the nitro group intact, or vice versa, by carefully selecting the reaction conditions and reagents. This provides synthetic flexibility in accessing a variety of functionalized furan derivatives.

| Reducing Agent | Functional Group Reduced | Product |

| H₂, Pd/C | Nitro group and Alkene | Saturated Amine |

| LiAlH₄ | Nitro group and Alkene | Saturated Amine |

| NaBH₄ | Alkene (in some cases) | Saturated Nitro Compound |

| This table summarizes the outcomes of different reduction methods on a nitroalkene substrate. |

The resulting amino derivatives of the furan scaffold can then be used in a multitude of subsequent reactions, such as amide bond formation, N-alkylation, and the synthesis of various nitrogen-containing heterocycles, further highlighting the synthetic utility of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-(2-Nitroprop-1-enyl)furan, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its chemical structure.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the furan (B31954) ring protons, the vinylic proton, and the methyl protons.

The protons on the furan ring are expected to appear in the aromatic region of the spectrum. Based on data for similar 2-substituted furans, the proton at the C5 position would likely resonate at the most downfield position of the furan protons due to its proximity to the oxygen atom and the conjugated system. stackexchange.comchemicalbook.com The protons at the C2 and C4 positions would also show characteristic chemical shifts and coupling patterns. stackexchange.comchemicalbook.com

The vinylic proton on the nitropropene side chain is anticipated to resonate significantly downfield, influenced by the electron-withdrawing nitro group and the furan ring. The methyl group protons would appear as a singlet in the upfield region of the spectrum.

Expected ¹H NMR Data for this compound: (Note: This is a predicted spectrum based on analogous compounds. Actual chemical shifts may vary.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (furan) | ~7.5 - 7.7 | d | ~1.5 - 2.0 |

| H-5 (furan) | ~7.3 - 7.5 | d | ~3.0 - 3.5 |

| H-4 (furan) | ~6.4 - 6.6 | dd | ~1.5 - 2.0, ~3.0 - 3.5 |

| Vinylic-H | ~7.0 - 7.2 | s | - |

| Methyl (-CH₃) | ~2.4 - 2.6 | s | - |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

The carbons of the furan ring are expected to resonate in the aromatic region of the spectrum. researchgate.netchemicalbook.com The carbon atom attached to the nitropropene group (C3) would be deshielded. The olefinic carbons of the propenyl chain would also have characteristic chemical shifts, with the carbon bearing the nitro group appearing at a lower field. The methyl carbon would be observed in the upfield region of the spectrum. docbrown.info

Expected ¹³C NMR Data for this compound: (Note: This is a predicted spectrum based on analogous compounds. Actual chemical shifts may vary.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (furan) | ~140 - 145 |

| C5 (furan) | ~145 - 150 |

| C3 (furan) | ~115 - 120 |

| C4 (furan) | ~110 - 115 |

| C=C (vinylic, attached to furan) | ~125 - 130 |

| C=C (vinylic, attached to NO₂) | ~135 - 140 |

| Methyl (-CH₃) | ~15 - 20 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the coupled protons on the furan ring (H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the furan ring and the nitropropene side chain. For example, correlations would be expected between the vinylic proton and the furan carbons (C2, C3, and C4), and between the methyl protons and the vinylic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This method is highly effective for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is first separated from a mixture in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized. The most common ionization technique for GC-MS is electron ionization (EI). The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides a unique fingerprint of the molecule and can be used to confirm its structure. For this compound, characteristic fragments would likely arise from the cleavage of the nitro group, the methyl group, and the furan ring.

GC-MS is also an invaluable tool for reaction monitoring. By taking small aliquots from a reaction mixture at different time intervals and analyzing them by GC-MS, the progress of the reaction can be followed. This allows for the identification of the starting materials, intermediates, and the final product, helping to optimize reaction conditions. nih.gov

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-O stretching: The nitro group would exhibit two strong and characteristic stretching vibrations, typically in the ranges of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

C=C stretching: The carbon-carbon double bonds in the furan ring and the propenyl side chain would show stretching vibrations in the region of 1600-1680 cm⁻¹.

C-H stretching: The C-H bonds of the furan ring would show stretching vibrations above 3000 cm⁻¹, while the C-H bonds of the methyl group would appear just below 3000 cm⁻¹.

C-O-C stretching: The ether linkage within the furan ring would have a characteristic stretching vibration in the fingerprint region, typically around 1000-1300 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the C=C double bond stretching vibrations, which are expected to give strong Raman signals.

Together, these spectroscopic methods provide a powerful and comprehensive approach to the structural characterization of this compound, enabling its unambiguous identification and detailed molecular analysis.

X-ray Crystallography for Absolute Configuration and Regiochemistry Determination

Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. carleton.eduuwaterloo.ca This non-destructive technique provides precise information regarding the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. carleton.educreative-biostructure.com While a specific single-crystal X-ray diffraction study for this compound is not publicly available as of this writing, the principles of the methodology provide a clear framework for how its absolute configuration and regiochemistry would be conclusively established.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of varying intensities. chemistnotes.com By systematically rotating the crystal and collecting thousands of these reflections, a three-dimensional map of the electron density within the unit cell can be computationally reconstructed. purechemistry.org This map is then interpreted to build a precise model of the molecule, revealing the exact position of each atom.

Absolute Configuration Determination

The determination of absolute configuration is possible for chiral molecules that crystallize in a non-centrosymmetric space group. ed.ac.uk The (E/Z) isomerism of the double bond in this compound makes the molecule achiral unless other chiral centers are present. However, if a chiral derivative were to be synthesized and crystallized, X-ray crystallography could determine its absolute stereochemistry. This is achieved through the physical phenomenon of anomalous dispersion or resonant scattering. ed.ac.uknih.gov

When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. ed.ac.uk This effect leads to small but measurable differences in the intensities of diffraction spots that are related by inversion symmetry (Bijvoet pairs). nih.gov By carefully measuring these differences, the correct handedness of the entire structure can be determined. The result of this analysis is often expressed as the Flack parameter, which should refine to a value close to zero for the correct absolute structure. nih.govresearchgate.net A value near 1 would indicate that the inverted structure is the correct one.

Regiochemistry Determination

X-ray crystallography provides unequivocal proof of a molecule's regiochemistry. For this compound, the analysis would definitively confirm the connectivity of the substituents. The resulting structural model would show the precise attachment of the carbon-carbon double bond of the nitropropenyl group to the C3 position of the furan ring, distinguishing it from any other possible isomer (e.g., a 2-substituted furan). Furthermore, it would confirm the location of the nitro group (NO₂) and the methyl group on the propenyl chain, verifying the "2-nitroprop-1-enyl" fragment. The refined bond lengths and angles would also provide valuable insight into the electronic and steric effects of the substituents on the furan ring.

Hypothetical Crystallographic Data

Should a suitable single crystal of this compound be grown and analyzed, the resulting data would be presented in a standardized format. The following interactive table illustrates the type of crystallographic information that would be obtained from such an experiment.

Note: The data presented in the table below is hypothetical and serves as an example of the parameters that would be reported from a single-crystal X-ray diffraction analysis. This data is not based on experimental results for this compound.

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₇H₇NO₃ | The molecular formula of the compound. |

| Formula Weight | 153.14 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A common space group for organic molecules. |

| a (Å) | 8.541 | Unit cell dimension along the a-axis. |

| b (Å) | 5.723 | Unit cell dimension along the b-axis. |

| c (Å) | 14.987 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 105.3 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 705.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Q & A

Q. What synthetic methods are commonly employed for the preparation of 3-(2-Nitroprop-1-enyl)furan?

The compound is synthesized via Knoevenagel condensation, reacting furfural with nitroethane in the presence of isobutylamine as a catalyst. Optimization involves controlling reaction temperature, contact time, and purification using activated coal and ethanol to achieve >99% purity. This method balances yield and scalability while minimizing side products .

Q. How is the crystal structure of this compound determined and validated?

X-ray crystallography is the primary technique, with data collected at 100 K using MoKα radiation. The monoclinic space group P2₁/n and unit cell parameters (a = 7.1061 Å, b = 9.4394 Å, c = 10.743 Å, β = 101.86°) are refined using SHELXL. Validation includes assessing bond lengths (e.g., C=C at 1.422–1.431 Å) and angles, along with software like ORTEP-3 for graphical representation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Confirms substituent positions (e.g., δ 7.775 ppm for the nitroalkenyl proton) and conjugation effects.

- IR spectroscopy : Identifies functional groups like nitro (∼1520 cm⁻¹) and furan ring vibrations.

- HMBC/NOSY : Resolves long-range coupling and spatial interactions for structural elucidation .

Advanced Research Questions

Q. What analytical strategies are recommended for detecting trace levels of this compound in biological matrices?

Dynamic headspace-GC–MS offers 30× higher sensitivity than static methods, detecting furan derivatives at low ppb levels. Isotopic labeling (e.g., ¹³C₄-furan) distinguishes exogenous vs. endogenous sources in metabolic studies, while SIM mode (m/z 68) enhances specificity in complex matrices .

Q. How can computational models predict the reactivity of the nitroalkenyl moiety in this compound?

Density functional theory (DFT) calculates conjugation effects between the nitro group and furan ring, explaining shortened C–C bonds (1.422 Å) and delocalization. Molecular docking evaluates interactions with biological targets (e.g., enzymes), guided by crystal packing data (N⋯π, CH⋯O) .

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

The nitroalkenyl group’s electrophilicity enables covalent binding to microbial proteins or DNA. Crystal packing interactions (N⋯π at 3.545 Å) suggest potential disruption of bacterial membrane integrity. Structure-activity studies show substituent modifications (e.g., methyl groups) enhance potency .

Q. How to address discrepancies in toxicological data for this compound when using surrogate compounds?

Surrogate-based assessments (e.g., furan HTFOEL = 1 ppb) rely on hepatic biliary hyperplasia as a sensitive endpoint. Steep dose-response curves in animal models (rats/mice) justify conservative extrapolation, while isotopic tracing validates exposure pathways .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC and adjust catalyst ratios to minimize byproducts like unreacted nitroethane.

- Crystallography : Use SHELXPRO for macromolecular refinement and ORTEP-3 for visualizing anisotropic displacement parameters .

- Toxicology : Pair in vitro assays (e.g., Ames test) with in silico tools (QSAR) to prioritize endpoints when empirical data are limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.